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Compound Name: SRA880

Cat. No.: B1681101 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

selectivity of the sst1 antagonist, SRA880, with supporting experimental data and protocols.

SRA880 is a non-peptide antagonist with high affinity and selectivity for the somatostatin

receptor subtype 1 (sst1).[1] Understanding its cross-reactivity profile is crucial for accurate

interpretation of experimental results and for potential therapeutic applications. This guide

provides a comparative analysis of SRA880's binding affinity for its primary target versus other

G-protein coupled receptors (GPCRs), detailed experimental methodologies for assessing this

selectivity, and a visualization of the sst1 signaling pathway.

Comparative Binding Affinity of SRA880
SRA880 demonstrates a high affinity for the sst1 receptor across various species.[1] Its

selectivity is evident when compared to its affinity for other somatostatin receptor subtypes.

While comprehensive screening data against a wide panel of GPCRs is not readily available in

the public domain, studies have consistently highlighted a potential cross-reactivity with the

human dopamine D4 receptor.[1]
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Receptor Species
pKd/pKi
(mean)

Fold
Selectivity vs.
sst1 (human
recombinant)

Reference

sst1
Human

(recombinant)
8.05 - [1]

Rat (native) 8.2 - [1]

Mouse (native) 8.2 - [1]

Monkey (native) 8.2 - [1]

sst2
Human

(recombinant)
≤ 6.0 ≥ 112 [1]

sst3
Human

(recombinant)
≤ 6.0 ≥ 112 [1]

sst4
Human

(recombinant)
≤ 6.0 ≥ 112 [1]

sst5
Human

(recombinant)
≤ 6.0 ≥ 112 [1]

Dopamine D4 Human

Not explicitly

quantified, but

noted as the

primary off-target

receptor.

- [1]

Note: pKd and pKi are expressed as the negative logarithm of the dissociation constant (Kd) or

inhibition constant (Ki). A higher value indicates a higher binding affinity. Fold selectivity is

calculated based on the ratio of Ki or Kd values.

Signaling Pathway of the sst1 Receptor
The sst1 receptor is a member of the GPCR family and is primarily coupled to the Gi/o family of

G-proteins.[2] Upon activation by its endogenous ligand, somatostatin, the sst1 receptor

initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn,
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reduces the intracellular concentration of the second messenger, cyclic AMP (cAMP). SRA880
acts as a competitive antagonist, blocking somatostatin from binding to the sst1 receptor and

thereby preventing this signaling cascade.
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Caption: SRA880 competitively antagonizes the sst1 receptor signaling pathway.

Experimental Protocols
To assess the cross-reactivity of SRA880, several in vitro assays are commonly employed.

Below are detailed methodologies for three key experiments.

Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of SRA880 for various GPCRs.

Materials:

Cell membranes prepared from cell lines expressing the target GPCR (e.g., sst1, dopamine

D4).

A suitable radioligand for the target receptor (e.g., [125I]-Somatostatin for sst receptors, [3H]-

Spiperone for dopamine receptors).

SRA880 stock solution.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

96-well filter plates.

Scintillation fluid.

Microplate scintillation counter.

Procedure:

Reaction Setup: In a 96-well plate, add in order: assay buffer, a fixed concentration of the

radioligand, varying concentrations of SRA880 (or a known reference compound), and the

cell membrane preparation.

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period

(e.g., 60 minutes) to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound

from unbound radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound

radioligand.

Quantification: Add scintillation fluid to each well and count the radioactivity using a

microplate scintillation counter.

Data Analysis: Determine the concentration of SRA880 that inhibits 50% of the specific

binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This functional assay measures the effect of a compound on the production of the second

messenger cAMP.

Objective: To determine the functional antagonist activity of SRA880 at the sst1 receptor and to

assess its activity at other Gi/o-coupled GPCRs.

Materials:
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Whole cells expressing the target GPCR.

Assay medium (e.g., DMEM).

Forskolin (an adenylyl cyclase activator).

A known agonist for the target receptor.

SRA880 stock solution.

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

Pre-incubation: Pre-incubate the cells with varying concentrations of SRA880.

Stimulation: Add a fixed concentration of the agonist and forskolin to stimulate cAMP

production.

Lysis: Lyse the cells to release the intracellular cAMP.

Detection: Measure the cAMP concentration in the cell lysates using a cAMP detection kit

according to the manufacturer's instructions.

Data Analysis: Plot the cAMP concentration against the concentration of SRA880 to

determine its inhibitory effect on agonist-stimulated cAMP production.

GTPγS Binding Assay
This assay measures the activation of G-proteins, an early event in GPCR signaling.

Objective: To characterize the antagonist properties of SRA880 at the sst1 receptor and its

potential to activate or inhibit other GPCRs.

Materials:

Cell membranes expressing the target GPCR.
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[35S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

A known agonist for the target receptor.

SRA880 stock solution.

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

96-well filter plates or SPA beads.

Scintillation counter.

Procedure:

Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, varying

concentrations of SRA880, and a fixed concentration of the agonist.

Initiation: Initiate the reaction by adding [35S]GTPγS.

Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and

[35S]GTPγS binding.

Termination and Detection:

Filtration Assay: Terminate the reaction by rapid filtration and wash the filters. Measure the

bound radioactivity.

SPA: Add scintillation proximity assay (SPA) beads that bind to the membranes. The

proximity of the bound [35S]GTPγS to the beads will generate a signal that can be

measured directly.

Data Analysis: Determine the effect of SRA880 on agonist-stimulated [35S]GTPγS binding to

assess its antagonist activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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